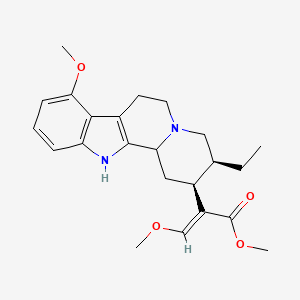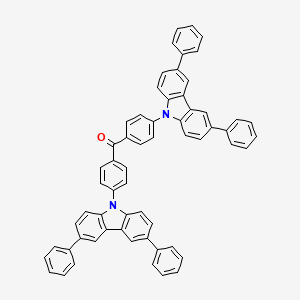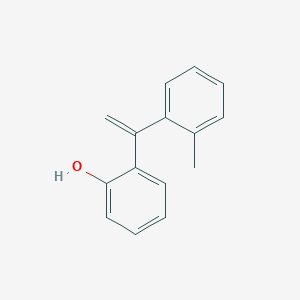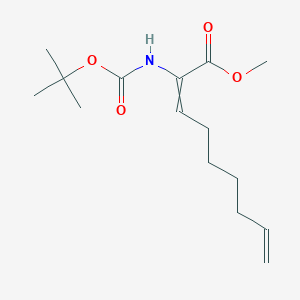
Mitragynine picrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of mitragynine picrate typically involves the extraction of mitragynine from kratom leaves, followed by its reaction with picric acid to form the picrate salt. The extraction of mitragynine can be achieved through various methods, including solvent extraction, accelerated solvent extraction (ASE), and ultrasound-assisted extraction (UAE) . The reaction with picric acid is usually carried out under controlled conditions to ensure the formation of the desired picrate salt.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of mitragynine from kratom leaves, followed by its conversion to the picrate salt. This process requires precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Mitragynine picrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the mitragynine molecule, such as the indole ring and the methoxy group .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of mitragynine, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Mitragynine picrate has been extensively studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the reactivity of indole alkaloids. In biology, it is investigated for its effects on opioid receptors and its potential as a pain management agent . In medicine, this compound is explored for its potential in treating opioid withdrawal symptoms and as an alternative to traditional opioids . In industry, it is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Wirkmechanismus
Mitragynine picrate exerts its effects primarily through its interaction with opioid receptors, including the mu (MOR), delta (DOR), and kappa (KOR) receptors . The compound binds to these receptors, leading to the activation of signaling pathways that result in analgesic and sedative effects. The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is known to modulate the release of neurotransmitters and influence pain perception .
Vergleich Mit ähnlichen Verbindungen
Mitragynine picrate is unique among indole alkaloids due to its specific interaction with opioid receptors and its potential therapeutic applications. Similar compounds include other alkaloids found in kratom, such as speciogynine, speciociliatine, and mitraciliatine . These compounds share structural similarities with mitragynine but differ in their pharmacological properties and effects on opioid receptors . This compound stands out due to its potent analgesic effects and its potential as an alternative to traditional opioids .
Eigenschaften
Molekularformel |
C23H30N2O4 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
methyl (E)-2-[(2S,3S)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19?/m1/s1 |
InChI-Schlüssel |
LELBFTMXCIIKKX-JLIIPWMNSA-N |
Isomerische SMILES |
CC[C@@H]1CN2CCC3=C(C2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC |
Kanonische SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile](/img/structure/B14114882.png)


![1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B14114892.png)


![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114917.png)


![5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14114940.png)

![4-[4-[3-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-2-yl]phenyl]benzonitrile](/img/structure/B14114943.png)
![2,4-PyriMidinediaMine, N2-[(1S)-1-(1H-benziMidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)-](/img/structure/B14114948.png)

